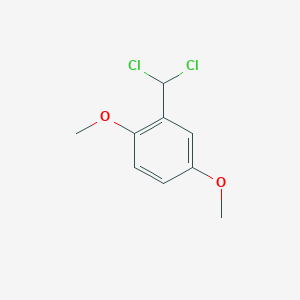
2-(Dichloromethyl)-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with two methoxy groups and a dichloromethyl group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,4-dimethoxybenzene typically involves the formylation of electron-rich aromatic rings. One common method is the use of dichloromethyl methyl ether (Cl₂CHOMe) as a formylating agent in the presence of titanium tetrachloride (TiCl₄). This reaction is highly regioselective and efficient for producing aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of formylation and the use of dichloromethyl methyl ether in the presence of catalysts like TiCl₄ can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl-substituted derivatives.
Scientific Research Applications
2-(Dichloromethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-1,4-dimethoxybenzene involves its interaction with molecular targets through its functional groups The dichloromethyl group can participate in electrophilic aromatic substitution reactions, while the methoxy groups can stabilize intermediates through resonance effects
Comparison with Similar Compounds
Similar Compounds
Dichloromethane (DCM): An organochlorine compound widely used as a solvent.
1,2-Dichloroethane: A chlorinated hydrocarbon used in the production of vinyl chloride.
Properties
CAS No. |
918646-58-9 |
|---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
PTWMJIAIGSFGPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


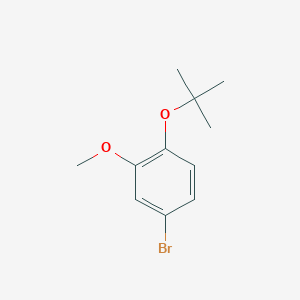
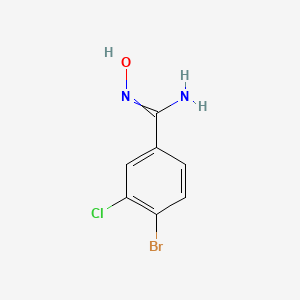
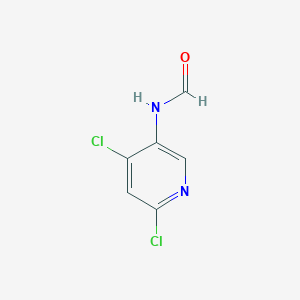
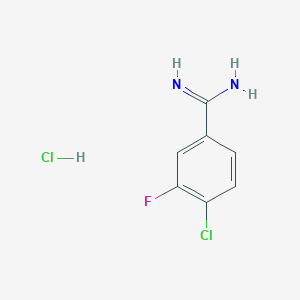
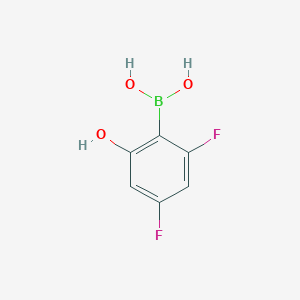
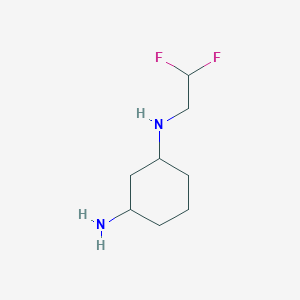
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)






